molecular formula C21H21N3O2 B14193559 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid CAS No. 857532-41-3

4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid

Cat. No.: B14193559
CAS No.: 857532-41-3
M. Wt: 347.4 g/mol
InChI Key: VBIDRMWBZZTFRK-UHFFFAOYSA-N
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Description

4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid is an organic compound that features a pyrazole ring, a phenyl group, a piperidine ring, and a benzoic acid moiety. This compound is known for its diverse applications in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves multiple steps. One common method includes the following steps:

    Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.

    Reaction Steps:

Chemical Reactions Analysis

4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and phenyl rings.

    Common Reagents and Conditions: Palladium catalysts, strong acids, and bases are often used in these reactions.

Scientific Research Applications

4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential biological activities.

Properties

CAS No.

857532-41-3

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C21H21N3O2/c25-20(26)16-3-7-19(8-4-16)21(9-11-22-12-10-21)18-5-1-15(2-6-18)17-13-23-24-14-17/h1-8,13-14,22H,9-12H2,(H,23,24)(H,25,26)

InChI Key

VBIDRMWBZZTFRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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